molecular formula C12H15BrN2 B1526670 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole CAS No. 1217486-78-6

6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole

Cat. No. B1526670
M. Wt: 267.16 g/mol
InChI Key: SWXZXPZZABCIAC-UHFFFAOYSA-N
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Description

6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole consists of a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

The empirical formula of 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole is C8H7BrN2 and its molecular weight is 211.06 .

Scientific Research Applications

Structural Analysis and Probe Design

A study detailed the structural properties of regioisomers of N-methylated benzimidazole compounds, including 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole, highlighting their potential in the design of amyloid-avid probes. The elucidation of these structures in solution and the solid state provides foundational knowledge for developing diagnostic tools for amyloid-related diseases (Ribeiro Morais et al., 2012).

Catalysis and Synthesis

Research on zirconium complexes supported by N-heterocyclic carbene (NHC) ligands, including derivatives of benzimidazole, has shown promising results in hydroamination reactions. Such studies are crucial for developing new catalytic methods in organic synthesis, potentially leading to more efficient and sustainable chemical processes (Barroso et al., 2014).

Sensor Development for Metal Ions

A benzimidazole-containing compound was designed as a 'turn-on' fluorescent sensor selective for Zn2+ ions, showcasing the potential of benzimidazole derivatives in environmental monitoring and bioimaging. This development is significant for detecting metal ions in biological systems and environmental samples with high sensitivity and specificity (Maji et al., 2017).

Radioisotope Labeling for Imaging

The synthesis of a potential SPECT imaging agent, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, illustrates the application of benzimidazole derivatives in developing diagnostic agents for neurology. This work underscores the role of such compounds in advancing nuclear medicine and imaging technologies (He et al., 1994).

Ionic Liquids and Electrochemical Applications

Imidazolium-based ionic liquids, closely related to benzimidazole compounds, have been highlighted for their applications in fuel cells. These materials offer a pathway towards developing more efficient and environmentally friendly energy storage and conversion technologies (Souza et al., 2003).

properties

IUPAC Name

6-bromo-1-tert-butyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-8-14-10-6-5-9(13)7-11(10)15(8)12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXZXPZZABCIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)(C)C)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-1-tert-butyl-2-ethoxymethyl-2-methyl-2,3-dihydro-1H-benzoimidazole (Step 25.2) (2.04 g, 6.51 mmol) and TFA (10 ml) is stirred at it overnight, quenched by addition of a saturated solution of NaHCO3 (100 mL) and extracted with EtOAc (2×150 mL). The organic phase is washed with a saturated solution of NaHCO3 (2×50 mL), dried (Na2SO4), filtered and concentrated. The residue purified by silica gel column chromatography (DCM/MeOH, 1:0→98:2) to afford 1.05 g of the title compound as a white solid: ESI-MS: 267.0/269.0 [M+H]+; tR=2.99 min (System 1); TLC: Rf=0.58 (DCM/MeOH, 9:1).
Name
6-bromo-1-tert-butyl-2-ethoxymethyl-2-methyl-2,3-dihydro-1H-benzoimidazole
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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